molecular formula C12H15NO3 B8467516 Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Ethyl 4-(2-aminophenyl)-4-oxobutanoate

Cat. No.: B8467516
M. Wt: 221.25 g/mol
InChI Key: AKKZWDPNRFZFEX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-aminophenyl)-4-oxobutanoate is a small molecule ester with the chemical formula C12H15NO3 and is registered in public compound databases under the identifier CID 21283602 . As an experimental compound, it is not approved for therapeutic use in any jurisdiction . Its structural features, including the 2-aminophenyl group and a 4-oxobutanoate backbone, classify it among alkyl-phenylketones, which are of interest in various organic and medicinal chemistry research applications . While a specific mechanism of action for this exact ester is not fully elaborated in public sources, a closely related molecule, 4-(2-aminophenyl)-4-oxobutanoic acid, has been identified as interacting with the human enzyme Alanine--glyoxylate aminotransferase (AGXT) . This suggests potential research applications for the ethyl ester derivative in studying metabolic pathways or enzyme function. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-(2-aminophenyl)-4-oxobutanoate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8,13H2,1H3

InChI Key

AKKZWDPNRFZFEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Classification and Properties

The biological and physicochemical properties of ethyl 4-aryl-4-oxobutanoates are heavily influenced by their substituents. Below is a comparative analysis of key analogues:

Table 1: Key Analogues of Ethyl 4-Aryl-4-Oxobutanoates
Compound Name Substituent Molecular Formula Yield Physical State Solubility Key Applications
Ethyl 4-(4-bromophenyl)-4-oxobutanoate 4-Bromophenyl C₁₂H₁₃BrO₃ 64% Yellow solid Organic solvents Prostate cancer research
Ethyl 4-(indolin-1-yl)-4-oxobutanoate Indolin-1-yl C₁₄H₁₅NO₃ 27% Off-white solid EtOH, CH₂Cl₂ Notum inhibition
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 5-Chloro-2-methoxyphenyl C₁₃H₁₅ClO₄ N/A Colorless liquid Water, ethanol Laboratory experiments
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 3-Fluoro-4-methoxyphenyl C₁₃H₁₅FO₄ N/A Solid (data N/A) Organic solvents Synthetic intermediates
Ethyl 4-(4′-fluoro-2′-methylbiphenyl)-4-oxobutanoate Biphenyl derivative C₁₉H₁₉FO₃ N/A Solid (data N/A) Organic solvents COX-2 inhibition

Physicochemical Properties

  • Solubility : Methoxy-containing compounds (e.g., ECB) exhibit higher water solubility due to polar substituents, whereas halogenated or alkylated derivatives are more lipophilic .
  • Stability: Bulky substituents like tert-butyl (e.g., Ethyl 4-(4-(tert-butyl)phenyl)-4-oxobutanoate) may enhance steric hindrance, affecting reaction kinetics .

Key Research Findings

Substituent Effects on Reactivity : Electron-withdrawing groups (e.g., halogens) accelerate nucleophilic attacks on the ketone moiety, while electron-donating groups (e.g., methoxy, amine) may stabilize intermediates .

Biological Selectivity : The indolinyl derivative's low yield (27%) contrasts with its high purity (≥95%), emphasizing the need for optimized synthetic routes for bioactive compounds .

Structural Flexibility : Ethyl esters (vs. methyl) improve solubility in organic phases, facilitating purification and application in drug delivery systems .

Preparation Methods

Reaction Mechanism

  • Base Activation : Sodium ethoxide deprotonates ethyl acetoacetate, generating an enolate ion.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2-aminobenzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated ketone intermediate.

  • Tautomerization : Keto-enol tautomerism stabilizes the final product.

Optimization Parameters

  • Temperature : Reflux conditions (78–80°C) for 6–8 hours.

  • Molar Ratio : 1:1 stoichiometry of aldehyde to β-keto ester.

  • Yield : ~60–70% after recrystallization with ethanol.

Table 1: Knoevenagel Condensation Protocol

ReactantCatalystSolventTemperatureTimeYield
2-AminobenzaldehydeNaOEtEthanolReflux8 h65%
Ethyl acetoacetate

Acid-Catalyzed Esterification

An alternative route involves 2-aminophenylacetic acid and ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This method is advantageous for substrates sensitive to basic conditions.

Procedure

  • Reaction Setup : Equimolar amounts of 2-aminophenylacetic acid and ethyl acetoacetate are mixed in H₂SO₄.

  • Heating : The mixture is heated under reflux (100–110°C) for 4–6 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with NaHCO₃, and purified via recrystallization.

Key Considerations

  • Catalyst Loading : 10–15 mol% H₂SO₄.

  • Side Reactions : Overheating may lead to decarboxylation or polymerization.

Table 2: Acid-Catalyzed Esterification Conditions

ReactantCatalystSolventTemperatureTimeYield
2-Aminophenylacetic acidH₂SO₄None110°C5 h58%
Ethyl acetoacetate

Nucleophilic Addition of 2-Aminophenyl Ketones

Recent advancements involve the reaction of 1-(2-aminophenyl)ethan-1-one with ethyl acetoacetate derivatives. A protocol from demonstrates this using nBuLi to deprotonate the ketone, followed by nucleophilic attack on activated ethyl acetoacetate.

Synthetic Steps

  • Lithiation : 1-(2-Aminophenyl)ethanone is treated with nBuLi in THF at –78°C.

  • Electrophilic Quenching : The lithiated species reacts with ethyl chloroacetate.

  • Hydrolysis : The intermediate is hydrolyzed to yield the target compound.

Advantages

  • Regioselectivity : Controlled addition minimizes byproducts.

  • Yield : Up to 70% after column chromatography (ethyl acetate/petroleum ether).

Table 3: Nucleophilic Addition Parameters

ReactantBaseSolventTemperatureTimeYield
1-(2-Aminophenyl)ethanonenBuLiTHF–78°C2 h70%

Comparative Analysis of Methods

Efficiency Metrics

MethodYieldPurityScalabilityCost
Knoevenagel Condensation65%HighModerateLow
Acid-Catalyzed58%MediumHighLow
Nucleophilic Addition70%HighLowHigh

Key Observations :

  • The Knoevenagel method balances yield and cost but requires precise pH control.

  • Acid-catalyzed routes are scalable but prone to side reactions.

  • Nucleophilic addition offers high purity but involves expensive reagents .

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